molecular formula C25H21Cl2O4P B14557644 [(4-Chlorophenyl)methyl](triphenyl)phosphanium perchlorate CAS No. 62173-38-0

[(4-Chlorophenyl)methyl](triphenyl)phosphanium perchlorate

Cat. No.: B14557644
CAS No.: 62173-38-0
M. Wt: 487.3 g/mol
InChI Key: UBQURETXPDTFSY-UHFFFAOYSA-M
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Description

(4-Chlorophenyl)methylphosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium cation, which is bonded to a (4-chlorophenyl)methyl group and three phenyl groups, and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with (4-chlorobenzyl) chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting (4-Chlorophenyl)methylphosphanium chloride is then treated with perchloric acid to yield the perchlorate salt .

Industrial Production Methods

Industrial production of (4-Chlorophenyl)methylphosphanium perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors equipped with reflux condensers and other necessary apparatus to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylphosphanium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The (4-chlorophenyl)methyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphonium salts.

Scientific Research Applications

(4-Chlorophenyl)methylphosphanium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphonium cation plays a crucial role in its activity, as it can interact with negatively charged sites on proteins and other biomolecules .

Comparison with Similar Compounds

(4-Chlorophenyl)methylphosphanium perchlorate can be compared with other similar compounds such as:

Properties

CAS No.

62173-38-0

Molecular Formula

C25H21Cl2O4P

Molecular Weight

487.3 g/mol

IUPAC Name

(4-chlorophenyl)methyl-triphenylphosphanium;perchlorate

InChI

InChI=1S/C25H21ClP.ClHO4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

UBQURETXPDTFSY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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